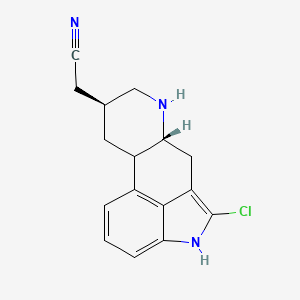

N-Desmethyl lergotrile

描述

Structure

3D Structure

属性

CAS 编号 |

56867-81-3 |

|---|---|

分子式 |

C16H16ClN3 |

分子量 |

285.77 g/mol |

IUPAC 名称 |

2-[(6aR,9S)-5-chloro-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]acetonitrile |

InChI |

InChI=1S/C16H16ClN3/c17-16-12-7-14-11(6-9(4-5-18)8-19-14)10-2-1-3-13(20-16)15(10)12/h1-3,9,11,14,19-20H,4,6-8H2/t9-,11?,14-/m1/s1 |

InChI 键 |

QSRIXAFISHOVGA-FVNFBUEFSA-N |

SMILES |

C1C(CNC2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N |

手性 SMILES |

C1[C@H](CN[C@H]2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N |

规范 SMILES |

C1C(CNC2C1C3=C4C(=C(NC4=CC=C3)Cl)C2)CC#N |

同义词 |

desmethyl lergotrile N-desmethyl lergotrile |

产品来源 |

United States |

Synthesis and Biosynthesis of N Desmethyl Lergotrile

Microbial Biotransformation Routes to N-Desmethyl Lergotrile (B1674762)

The generation of N-desmethyl lergotrile through microbial biotransformation offers a valuable alternative to chemical synthesis, often providing high specificity and milder reaction conditions.

Screening and Identification of Biotransforming Microorganisms for Lergotrile N-Demethylation

Initial research into the microbial metabolism of lergotrile involved screening a diverse range of microorganisms to identify those capable of N-demethylation. In a notable study, thirty-eight different microorganisms were evaluated for their ability to metabolize lergotrile. nih.govnih.gov Of these, five were found to successfully biotransform the parent compound. nih.govnih.gov The principal metabolite produced by most of these effective strains was identified as this compound. nih.govnih.gov This initial screening was crucial in pinpointing specific genera and species with the enzymatic machinery required for this specific demethylation reaction.

Characterization of Microbial Strains Facilitating this compound Production (e.g., Streptomyces platensis, Cunninghamella)

Among the microorganisms identified, Streptomyces platensis (specifically strain NRRL 2364) emerged as a particularly efficient biocatalyst for the N-demethylation of lergotrile. nih.govnih.gov This Gram-positive, filamentous bacterium, commonly found in soil, is known for its extensive secondary metabolism and production of various bioactive compounds. Its ability to produce this compound in high yields has made it a subject of significant interest. nih.govnih.gov

Fungi of the genus Cunninghamella, such as Cunninghamella elegans and Cunninghamella blakesleeana, are also well-documented for their capacity to perform N-demethylation on a variety of xenobiotics. These fungi are often used as microbial models of mammalian metabolism due to the similarity of their metabolic pathways, which are largely driven by cytochrome P-450 enzyme systems. While specific studies on lergotrile metabolism by Cunninghamella are less detailed, their known ability to N-demethylate other alkaloids and drugs suggests their potential in this compound production.

Below is a table summarizing the key microorganisms involved in the biotransformation of lergotrile.

| Microorganism | Strain | Key Characteristics |

| Streptomyces platensis | NRRL 2364 | Filamentous bacterium, known for high yield of this compound. |

| Cunninghamella species | (e.g., C. elegans) | Filamentous fungi, serve as microbial models for mammalian metabolism, possess cytochrome P-450 systems. |

Optimization of Fermentation and Bioconversion Processes for this compound Yields

To maximize the production of this compound, optimization of the fermentation and bioconversion conditions is essential. For Streptomyces platensis, a preparative-scale conversion has been developed that resulted in a recovered yield of 50% of this compound. nih.govnih.gov While specific parameters for this preparative-scale process are not extensively detailed in the available literature, general optimization strategies for Streptomyces fermentation are well-established. These typically involve adjusting factors such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and incubation time to enhance biomass growth and enzyme activity.

For fungal biotransformations using Cunninghamella, optimization often focuses on similar parameters. The two-stage fermentation process is common, where the microorganism is first grown to a sufficient biomass (stage I) before the substrate (lergotrile) is introduced for bioconversion (stage II). The efficiency of the biotransformation can be influenced by the timing of substrate addition and the concentration of the substrate.

The following table outlines general parameters that are typically optimized for microbial biotransformations.

| Parameter | Typical Range for Streptomyces | Typical Range for Cunninghamella |

| Temperature (°C) | 25-30 | 25-28 |

| pH | 6.5-7.5 | 5.0-7.0 |

| Aeration | High | Moderate to High |

| Carbon Source | Glucose, Starch | Glucose, Sucrose |

| Nitrogen Source | Soybean meal, Yeast extract | Peptone, Yeast extract |

Enzymatic Mechanisms of N-Demethylation

The bioconversion of lergotrile to this compound is catalyzed by specific enzyme systems within the microorganisms.

Role of Mono-Oxygenase Systems in N-Demethylation of Ergoline (B1233604) Derivatives

The N-demethylation of ergoline alkaloids like lergotrile is predominantly carried out by mono-oxygenase enzyme systems. These enzymes catalyze the insertion of one atom of molecular oxygen into the substrate. In the case of N-demethylation, a hydroxyl group is introduced onto the methyl group attached to the nitrogen atom. This creates an unstable carbinolamine intermediate which then spontaneously decomposes to yield the demethylated amine (this compound) and formaldehyde (B43269).

Investigation of Cytochrome P-450 Participation in N-Demethylation Pathways

A significant body of evidence points to the involvement of cytochrome P-450 (CYP) mono-oxygenases in microbial N-demethylation reactions. Cytochrome P-450 enzymes are a large and diverse group of heme-containing proteins that play a crucial role in the metabolism of a wide variety of compounds, including drugs and other xenobiotics.

In fungi like Cunninghamella, the participation of cytochrome P-450 systems in drug metabolism is well-established, making them excellent models for studying mammalian metabolic pathways. Similarly, Streptomyces species possess a large number of cytochrome P-450 genes, which are involved in their diverse secondary metabolism. The mechanism of CYP-catalyzed N-dealkylation is believed to proceed via a hydrogen atom transfer (HAT) from the alkyl group to an activated oxygen species at the enzyme's active site, followed by an oxygen rebound step to form the carbinolamine intermediate.

The general reaction for cytochrome P-450 catalyzed N-demethylation is as follows: R-N-CH₃ + O₂ + NADPH + H⁺ → [R-N-CH₂OH] + H₂O + NADP⁺ → R-NH + HCHO

This enzymatic process is central to the biotransformation of lergotrile and highlights the sophisticated metabolic capabilities of these microorganisms.

Proposed Intermediates in the N-Demethylation Process (e.g., N-hydroxymethyl intermediate)

The mechanism of N-demethylation, particularly in biological systems, is understood to proceed through unstable intermediates. For many N-methyl compounds, the reaction is initiated by an oxidation step. The most commonly proposed pathway involves the formation of an N-hydroxymethyl intermediate. nih.gov

This enzymatic hydroxylation creates a carbinolamine, which is inherently unstable. This intermediate then spontaneously, or with enzymatic assistance, decomposes to yield the secondary amine (this compound) and formaldehyde. nih.gov While this specific intermediate has been identified in the metabolism of other N-methyl compounds like N-methylcarbazole, it is the widely accepted theoretical intermediate in the analogous N-demethylation of lergotrile. nih.gov

Another potential, though less detailed, mechanistic pathway involves the formation of an N-oxide intermediate, which is then further processed to the demethylated product. researchgate.net In some enzymatic systems, such as those involving sarcosine (B1681465) oxidase, intermediate Schiff bases are formed which then undergo rapid nonenzymatic hydrolysis to the demethylated product. researchgate.net However, for cytochrome P450-mediated metabolism, which is common for drug compounds, the N-hydroxymethyl pathway is the predominant hypothesis.

The proposed decomposition of the N-hydroxymethyl lergotrile intermediate is illustrated below:

Figure 1: Proposed N-Demethylation Pathway via an N-Hydroxymethyl Intermediate

Kinetic Studies of N-Demethylation Reactions

Kinetic studies focusing specifically on the N-demethylation of lergotrile are primarily contextualized within broader metabolic and disposition studies. Following administration of N-14C-methyl-lergotrile to human subjects, the appearance of 14CO2 in expired air confirmed that the drug undergoes N-demethylation. nih.gov This process is part of a rapid absorption and extensive metabolism, where the majority of radioactivity in plasma is attributed to metabolites rather than the parent compound. nih.gov

In biotransformation studies, the kinetics are often described in terms of yield over time. For example, using Streptomyces platensis, the N-demethylation of lergotrile to this compound is the principal metabolic transformation observed. nih.govnih.gov Preparative-scale fermentations have demonstrated the efficiency of this microbial conversion, achieving a recovered yield of 50%. nih.govnih.gov While specific enzyme kinetic constants (e.g., K_m, V_max) for the lergotrile N-demethylase enzyme in these microorganisms have not been extensively reported, the high yield indicates a favorable kinetic process. nih.govnih.gov

Kinetic analysis of related enzymes involved in ergoline biosynthesis, such as the methyltransferase that catalyzes the N-methylation of DMAT (a precursor to the ergoline skeleton), has been performed, indicating that enzymatic activity and substrate specificity in ergoline transformations are subjects of detailed study. davidmoore.org.uk

Chemical Synthesis Approaches to this compound

Chemical synthesis of this compound invariably starts with lergotrile and focuses on the selective removal of the N-methyl group.

Strategies for Selective N-Demethylation in Ergoline Ring Systems

The N-demethylation of tertiary N-methyl alkaloids, including those with an ergoline structure, is a well-established field in organic synthesis. Several methodologies have been successfully employed. researchgate.net

Von Braun Reaction : This classic method involves reacting the tertiary amine with cyanogen (B1215507) bromide to form an intermediate N-cyanamide. Subsequent hydrolysis or reduction cleaves the cyano group to yield the secondary amine. chim.it This approach, however, can be harsh and may not be suitable for complex molecules with sensitive functional groups. nih.gov

Chloroformate Reagents : Reagents like ethyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate. This intermediate can then be cleaved under relatively mild conditions (e.g., with zinc in acetic acid or via hydrolysis) to give the desired N-demethylated product. researchgate.netchim.it

Polonovski Reaction : This reaction involves the formation of an amine N-oxide, which is then treated with an activating agent like acetic anhydride (B1165640) or an iron (II) salt. researchgate.netgoogle.com This leads to rearrangement and subsequent hydrolysis to the secondary amine. The use of FeSO4 has been shown to be effective for the N-demethylation of several opiate alkaloids, a reaction principle applicable to ergolines. google.com

Selective Demethylation of Quaternized Intermediates : A high-yield method developed for the synthesis of the related ergoline, pergolide, involves the formation of a quaternized amine intermediate followed by a highly selective demethylation using a nucleophile like thiomethoxide ion. researchgate.net

The table below summarizes various chemical N-demethylation strategies applicable to the ergoline system.

| Method | Key Reagent(s) | Intermediate | Key Features |

|---|---|---|---|

| Von Braun Reaction | Cyanogen bromide (CNBr) | N-cyanamide | Classic method; can require harsh cleavage conditions. chim.it |

| Chloroformate Method | α-Chloroethyl chloroformate | Carbamate | Generally milder conditions for cleavage. researchgate.netchim.it |

| Polonovski Reaction | m-CPBA or H₂O₂, then FeSO₄ | N-oxide, Iminium ion | Involves N-oxidation followed by rearrangement. google.com |

| Quaternization-Demethylation | Methylating agent, then nucleophile (e.g., thiomethoxide) | Quaternary ammonium (B1175870) salt | Highly selective for demethylation over other N-alkyl groups. researchgate.net |

Precursor Chemistry and Synthetic Route Development

The most direct precursor for the synthesis of this compound is lergotrile itself. The primary synthetic route is, therefore, a single-step demethylation. The development of this route focuses on optimizing the selectivity and yield of the N-demethylation reaction while preserving the integrity of the rest of the ergoline structure, including the nitrile group at C8.

An alternative and highly effective route is microbial biotransformation. In this approach, lergotrile is used as the substrate (precursor) and is converted to this compound by whole-cell catalysts. A screening of thirty-eight different microorganisms found that five were capable of biotransforming lergotrile, with this compound being the principal metabolite. nih.govnih.gov Streptomyces platensis (NRRL 2364) was identified as the most efficient, providing the highest yield. nih.govnih.gov This biosynthetic route offers a green chemistry alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity.

Methodologies for Analytical Scale Synthesis for Research Purposes

For the purpose of generating small quantities of this compound for research, such as for use as an analytical standard or for in vitro assays, microbial biotransformation is a particularly suitable method.

A simple batch fermentation procedure using Streptomyces platensis can be employed. researchgate.net This involves incubating the microorganism in a suitable culture medium, adding lergotrile as the substrate, and allowing the fermentation to proceed for a set period. The product, this compound, can then be extracted from the culture broth and purified. The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques: nih.govnih.gov

Thin-Layer Chromatography (TLC): For comparative analysis against a standard.

Mass Spectrometry (MS): To confirm the molecular weight of the demethylated product.

Mixed Melting Point: To compare the physical properties with an authentic sample.

Remethylation: The synthesized this compound can be chemically remethylated back to lergotrile to confirm the structural transformation. nih.govnih.gov

This biosynthetic method is advantageous for analytical scale synthesis due to its operational simplicity, high selectivity, and the production of a metabolite that is identical to that formed in mammalian systems. nih.govnih.gov

Metabolic Studies in Non Human Biological Systems

Identification of N-Desmethyl Lergotrile (B1674762) as a Primary Lergotrile Metabolite in Animal Models

N-Desmethyl lergotrile has been identified as a significant product of lergotrile biotransformation in various non-human biological systems. In studies utilizing animal models, this compound, also known as norlergotrile, is a known mammalian metabolite. asm.org For instance, research has demonstrated that in guinea pigs, the parent compound lergotrile is converted to this compound. asm.org

Microbial systems, often employed as predictive models for mammalian metabolism, have also established this compound as a principal metabolite. asm.orgnih.gov Extensive screening of numerous microorganisms has shown that several are capable of biotransforming lergotrile. asm.orgnih.gov In these microbial transformations, this compound is consistently detected as the main metabolic product. asm.orgnih.govresearchgate.net This parallel between animal and microbial metabolic pathways underscores the utility of microbial models in studying drug metabolism. asm.org

The following table summarizes the findings from screening studies that identified microorganisms capable of producing this compound from lergotrile.

| Microbial Genus | Finding |

| Streptomyces | Multiple species found to produce this compound. S. platensis showed the highest yield. asm.orgresearchgate.net |

| Cunninghamella | C. echinulata strains are known to N-demethylate indole (B1671886) alkaloids like lergotrile. |

Comparative Metabolic Pathways Across Different Non-Human Species

In guinea pigs, the biotransformation of lergotrile includes N-demethylation to form this compound, alongside other reactions such as hydroxylation at the 13th position and hydrolysis of its nitrile group. asm.org This indicates that N-demethylation is one of several competing metabolic pathways in this species.

In microbial species, particularly within the genus Streptomyces, N-demethylation appears to be a more dominant and sometimes singular pathway. asm.org Studies screening dozens of microorganisms revealed that while five were able to metabolize lergotrile, this compound was the principal metabolite identified in most of these organisms. asm.orgresearchgate.net Streptomyces platensis, for example, was noted for its ability to convert lergotrile to its N-desmethyl counterpart in high yield, suggesting a highly efficient and specific enzymatic process. asm.orgresearchgate.net The use of these microbial systems is intended to mimic and help elucidate mammalian metabolic pathways. asm.org

Investigation of Further Metabolites Derived from this compound

The scientific literature extensively documents this compound as a primary metabolite of lergotrile, but provides limited information regarding its subsequent metabolism. While the parent compound, lergotrile, is known to undergo further biotransformations such as hydroxylation to form 13-hydroxylergotrile, the metabolic fate of this compound itself is not as clearly defined. asm.org

In related ergoline (B1233604) compounds, further metabolism of primary metabolites is common. For example, the LSD metabolite 13-hydroxy-LSD undergoes subsequent glucuronidation. wikipedia.org It is plausible that this compound could be a substrate for similar phase II conjugation reactions or further oxidative metabolism, but specific studies confirming the identity of such downstream metabolites in animal models are not prominently featured in the available research.

Enzymatic Characterization of Metabolic Transformations

The enzymatic process responsible for the N-demethylation of lergotrile to this compound has been investigated, particularly in microbial models that serve as a parallel to mammalian systems. researchgate.net The evidence points towards the involvement of a cytochrome P-450-dependent monooxygenase system. researchgate.netresearchgate.net

Kinetic studies suggest that the N-demethylation proceeds through a transient N-hydroxymethyl intermediate rather than an N-oxide intermediate. researchgate.net This mechanism is a common pathway for the oxidative removal of N-methyl groups from various xenobiotics.

The table below outlines the evidence supporting the proposed enzymatic mechanism.

| Evidence Type | Observation | Implication |

| Spectroscopy | Carbon monoxide-reduced UV difference spectrum | Suggests the presence of a cytochrome P-450 enzyme. researchgate.net |

| Inhibitor Studies | Use of specific enzyme inhibitors blocks metabolism | Confirms the role of specific enzymes in the transformation. researchgate.net |

| Byproduct Analysis | Generation of formaldehyde (B43269) during the reaction | Indicates a monooxygenase-mediated mechanism. researchgate.net |

| Kinetic Studies | Unlikely to occur via an N-oxide intermediate | Proposes the reaction proceeds via a transient N-hydroxymethyl intermediate. researchgate.net |

Analytical Methodologies for N Desmethyl Lergotrile Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N-Desmethyl Lergotrile (B1674762) and observing its formation.

Mass Spectrometry (MS) for Structure Elucidation and Identification

Mass spectrometry is a cornerstone technique for the identification and structural confirmation of N-Desmethyl Lergotrile. asm.orgnih.gov In studies involving the biotransformation of Lergotrile, MS analysis is used to confirm the identity of the resulting metabolites. The N-demethylation of Lergotrile to this compound is confirmed by comparing the mass spectrum of the metabolite with that of an authentic standard of this compound. asm.org

High-resolution tandem mass spectrometry (HRMS) provides detailed structural information through fragmentation analysis. For related N-demethylated ergot alkaloids, such as norergotamine, positive electrospray ionization HRMS reveals a characteristic loss of a methyl group. mdpi.com The difference in mass-to-charge ratio (m/z) between the parent compound and its N-demethylated metabolite is a key indicator. For instance, the demethylation at the N⁶-position is suggested by a mass difference corresponding to a CH₂ group (theoretical m/z 14.0156). mdpi.com This approach is applicable to the analysis of this compound, confirming the loss of the N-methyl group from the Lergotrile structure.

The coupling of MS with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) enhances the separation and identification of metabolites from complex biological matrices. nih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound and its parent compound. acs.orgazolifesciences.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule. amazonaws.comsrce.hr

In the analysis of ergot alkaloids and their derivatives, NMR is used to confirm structural assignments. acs.org For N-demethylated compounds, the absence of the N-methyl signal in the ¹H NMR spectrum is a key diagnostic feature. The chemical shifts and coupling constants of the remaining protons provide a complete picture of the molecule's structure. srce.hrresearchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between different parts of the molecule, confirming the site of demethylation. amazonaws.comsrce.hr Although specific NMR data for this compound is not detailed in the provided results, the general application of NMR for structural analysis of related compounds is well-established. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Metabolic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool in metabolic studies for the detection and quantification of ergot alkaloids and their metabolites, which typically possess characteristic chromophores. pakbs.orgresearchgate.netijprajournal.com The indole (B1671886) nucleus present in the ergoline (B1233604) structure of Lergotrile and this compound absorbs UV light, allowing for their detection. asm.org

In metabolic studies, UV-Vis detectors are often coupled with liquid chromatography (HPLC) to monitor the separation of the parent drug from its metabolites. usak.edu.tr While UV detection is useful for quantification, it is noted that UV light can sometimes induce epimerization in certain ergot alkaloids, which could interfere with accurate quantification. mdpi.com Spectrophotometric methods, based on UV-Vis absorbance, can be used for the determination of total alkaloids in an extract. pakbs.orgdpi.qld.gov.au

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from its parent compound and other metabolites, enabling accurate quantification and further analysis.

Thin-Layer Chromatography (TLC) for Metabolite Screening and Comparative Analysis

Thin-Layer Chromatography (TLC) is a widely used method for the rapid screening and comparative analysis of lergotrile metabolites. asm.orgnih.gov It allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase. sigmaaldrich.comfishersci.be

In the study of Lergotrile's microbial transformation, TLC was used to detect the formation of this compound. asm.org The separation of Lergotrile and this compound is achieved using specific solvent systems, and their positions on the TLC plate are identified by their retention factor (Rf) values. Visualization can be achieved under UV light (254 nm) or by using a specific chromogenic reagent like the Van Urk-Salkowski reagent, which is sensitive for indole derivatives. asm.org

| Stationary Phase | Mobile Phase (v/v) | Compound | Rf Value | Reference |

|---|---|---|---|---|

| Silica gel GF | Chloroform-Methanol (9:1) | Lergotrile | 0.43 | asm.org |

| This compound | 0.20 | |||

| Silica gel G | Toluene-Morpholine (18:2) | Lergotrile | 0.57 | asm.org |

| This compound | 0.24 | |||

| Aluminum oxide | Acetone | Lergotrile | 0.46 | asm.org |

| This compound | 0.39 |

Gas Chromatography (GC) Applications in N-Dealkylation Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including products of N-dealkylation reactions. mdpi.comfilab.fr While many ergot alkaloids have low volatility, GC analysis can be performed after chemical derivatization to increase their volatility and improve chromatographic properties. jfda-online.com

GC-MS analysis is instrumental in identifying N-dealkylation products by providing both retention time data from the GC and mass spectral data from the MS for structural confirmation. mdpi.com For example, in the analysis of N,N-dimethylanilines, GC and GC-MS are used to identify products like N-methylaniline, which is an N-dealkylation product. mdpi.com This methodology is applicable to the study of this compound, which is a product of the N-dealkylation of Lergotrile. semanticscholar.org The technique can separate the N-dealkylated metabolite from the parent compound and other reaction byproducts, allowing for their individual identification and quantification. mdpi.comnih.gov

| Compound | Key Mass-to-Charge Ratios (m/z) and Relative Intensities | Reference |

|---|---|---|

| N-methylaniline | 106 (100%), 79.10 (31.31%), 77 (51.66%), 65 (24.13%), 51 (42.05%), 50 (21.68%), 39 (33.25%), 38 (12.04%) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds and their metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.gov Its application allows for the separation, identification, and quantification of specific analytes with high sensitivity and reproducibility. researchgate.net For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. scielo.br

The process involves extracting the analyte and an internal standard from the biological sample, often through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. scielo.brbrieflands.com The chromatographic separation is then performed on an analytical column, commonly a C8 or C18 column. scielo.brbrieflands.com A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the compounds. scielo.br Detection can be achieved using UV absorbance or, for enhanced sensitivity, fluorescence detection, which can offer limits of detection comparable to mass spectrometry. nih.gov The method is validated for linearity, accuracy, precision, and recovery to ensure reliable quantification in therapeutic drug monitoring or pharmacokinetic studies. researchgate.netmdpi.com

Table 1: Representative HPLC Parameters for Metabolite Quantification in Plasma This table is a composite representation based on typical methods for similar analytes.

| Parameter | Description | Reference |

|---|---|---|

| Column | Kromosil C18 (150 mm × 4.6 mm, 5 µm) | scielo.br |

| Mobile Phase | Isocratic elution with Acetonitrile and Phosphate Buffer (pH 3-4.6) | scielo.brresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | scielo.brmdpi.com |

| Detection | UV at 215-280 nm or Fluorescence Detection | nih.govbrieflands.comresearchgate.net |

| Injection Volume | 10 - 50 µL | scielo.brmdpi.com |

| Sample Preparation | Liquid-Liquid Extraction with n-heptane or n-octanol | brieflands.commdpi.com |

| Internal Standard | A structurally similar compound (e.g., Cisapride) | brieflands.com |

Advanced Analytical Techniques for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for drug metabolism studies, offering superior sensitivity and selectivity for identifying and structurally characterizing metabolites. mdpi.comnih.gov This technique is crucial for metabolite profiling, which involves the detection and identification of all possible metabolites of a parent drug in biological samples. researchgate.netfrontiersin.org

In the context of this compound, LC-MS is used to confirm its identity as a major metabolite of lergotrile. nih.gov The analysis is often performed using high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, which provide accurate mass measurements for elemental composition determination. nih.govresearchgate.netfrontiersin.org Data-dependent acquisition modes allow for the collection of full scan MS data to detect potential metabolites, followed by MS/MS fragmentation of selected ions to elucidate their structures. frontiersin.org By comparing the fragmentation patterns of the metabolite to the parent drug, the site of metabolic modification, such as N-demethylation, can be confirmed. scielo.br This approach enables the creation of a comprehensive metabolic map for the parent compound. frontiersin.org

Table 2: Common Biotransformations Identified by LC-MS Metabolite Profiling

| Metabolic Reaction | Mass Change (Da) | Description | Reference |

|---|---|---|---|

| N-Demethylation | -14.01565 | Removal of a methyl group from a nitrogen atom. | frontiersin.org |

| Hydroxylation | +15.99491 | Addition of a hydroxyl group. | researchgate.net |

| Glucuronidation | +176.03209 | Conjugation with glucuronic acid. | mdpi.com |

| Oxidation | +15.99491 | Formation of an N-oxide or other oxidation products. | scielo.br |

| Sulfation | +79.95682 | Conjugation with a sulfate (B86663) group. | plos.org |

Application of Radioligand Assays for N-Desmethyl Derivatives

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand and a receptor. nih.gov These assays are used to determine the affinity of a compound, such as this compound, for its biological target, which, like its parent compound lergotrile, is expected to be dopamine (B1211576) receptors. wikipedia.orgplos.org The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity. bmglabtech.com

The assay involves incubating a source of receptors (e.g., cell membranes expressing a specific dopamine receptor subtype) with a radiolabeled ligand that is known to bind to the receptor. nih.govuni-bayreuth.de The unlabeled test compound (this compound) is then added at various concentrations to compete with the radioligand for binding. researchgate.net The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50. This technique is essential for understanding the pharmacological profile of N-desmethyl derivatives and their potential for interacting with various receptor subtypes (e.g., D1, D2, D3). plos.orgacs.org

Table 3: Example Data from Radioligand Binding Assays for Dopamine Receptor Ligands This table presents hypothetical data to illustrate the output of such assays, based on findings for similar compounds.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference Methodology |

|---|---|---|---|

| Dopamine | D2S Receptor | 12.5 | acs.org |

| Dopamine | D3 Receptor | 3.0 | acs.org |

| Lergotrile Analog | D2S Receptor | Value would be determined | nih.govuni-bayreuth.de |

| This compound | D2S Receptor | Value would be determined | nih.govuni-bayreuth.de |

| Lergotrile Analog | D3 Receptor | Value would be determined | nih.govuni-bayreuth.de |

| This compound | D3 Receptor | Value would be determined | nih.govuni-bayreuth.de |

Integration of Metabolomics and Transcriptomics in Relevant Research Models

The integration of metabolomics and transcriptomics offers a powerful systems biology approach to elucidate the complex biological effects of a compound. nih.govmdpi.com This multi-omics strategy connects changes in the cellular metabolome (the complete set of small-molecule metabolites) with alterations in the transcriptome (the complete set of RNA transcripts), providing mechanistic insights into how a compound like this compound influences cellular pathways and gene networks. nih.govdovepress.com

In a relevant research model, such as a cell line expressing dopamine receptors or an animal model, metabolomic analysis (often using LC-MS) would quantify changes in the levels of this compound and other endogenous metabolites following exposure. plos.org Simultaneously, transcriptomic analysis (using techniques like RNA-sequencing) would measure changes in gene expression in the same biological system. By integrating these two datasets, researchers can identify correlations between the presence of a metabolite and the up- or down-regulation of specific genes and pathways. dovepress.com For example, this could reveal if this compound's interaction with a receptor leads to transcriptional changes in pathways related to oxidative stress, inflammation, or cellular metabolism, providing a deeper understanding of its biological impact. plos.orgelsevier.com

Table 4: Framework for Integrating Metabolomics and Transcriptomics Data

| Data Type | Analytical Platform | Information Yielded | Integration Goal | Reference |

|---|---|---|---|---|

| Metabolomics | LC-MS/MS, GC-MS | Quantitative changes in metabolites (e.g., this compound, amino acids, lipids). | Identify metabolic pathways perturbed by the compound. | plos.orgdovepress.com |

| Transcriptomics | RNA-Sequencing, Microarrays | Changes in gene expression levels (mRNA). | Identify gene regulatory networks and signaling pathways affected by the compound. | plos.orgnih.gov |

| Integrated Analysis | Bioinformatics Tools, Pathway Analysis | Correlation of specific metabolites with gene expression changes to build comprehensive biological pathway models. | Elucidate the mechanism of action and downstream biological consequences. | dovepress.comnih.gov |

Chemical Biology and Mechanistic Insights

Role of N-Desmethyl Lergotrile (B1674762) as a Chemical Probe for Dopaminergic Systems

N-Desmethyl lergotrile, a principal metabolite of the ergoline (B1233604) derivative lergotrile, serves as a valuable chemical probe for investigating the intricacies of dopaminergic systems. researchgate.netresearchgate.net Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological functions. mdpi.comchemrxiv.org The utility of this compound in this capacity stems from its relationship with lergotrile, a known dopamine (B1211576) receptor agonist that interacts with both presynaptic and postsynaptic dopamine receptors. nih.govnih.gov

As a metabolite, this compound allows researchers to explore how structural modifications, specifically N-demethylation, affect the interaction of ergoline compounds with dopamine receptors. This process is crucial for understanding the metabolism-activity relationships of dopaminergic drugs. The study of such metabolites helps to determine whether the parent compound or its metabolic derivatives are responsible for the observed biological effects. For instance, research on analogous compounds has shown that metabolites can possess altered, sometimes even more potent, activity at dopamine receptors compared to the parent drug. wikipedia.org

The use of this compound as a probe aligns with broader chemical biology strategies that employ small molecules to perturb and analyze biological pathways. chemrxiv.org By comparing the binding affinities and functional activities of lergotrile and this compound at various dopamine receptor subtypes, scientists can dissect the specific roles of different parts of the molecule in receptor recognition and signal transduction. This provides a clearer picture of the dopaminergic system's function and its response to pharmacological agents. openaccessjournals.com

Elucidation of Molecular Mechanisms Underlying its Biological Activity

The biological activity of this compound is rooted in its action as a dopamine receptor agonist, a mechanism it shares with its parent compound, lergotrile. nih.govwikipedia.org Dopamine receptors are G-protein coupled receptors that play a critical role in numerous physiological processes in the central nervous system, including motor control, motivation, and reward. mdpi.comopenaccessjournals.com Lergotrile has been shown to be a direct-acting dopamine agonist, meaning it binds directly to and activates dopamine receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. nih.gov

Studies on lergotrile indicate that it is a mixed agonist-antagonist at postsynaptic dopamine receptors and also acts on presynaptic autoreceptors to inhibit tyrosine hydroxylase activity, a key enzyme in dopamine synthesis. nih.gov The compound demonstrates a high affinity for dopamine binding sites in the brain. nih.gov Given that this compound is a primary metabolite, its molecular mechanism is presumed to be similar, involving direct interaction with dopamine receptors.

Research into the metabolites of other ergoline-based drugs provides further insight. For example, the hydroxylated metabolite of lergotrile, 13-hydroxylergotrile, has been found to be several times more potent as a dopamine receptor agonist than lergotrile itself. wikipedia.org This suggests that metabolic transformation, including N-demethylation, can significantly influence the potency and efficacy of ergoline compounds. The molecular mechanism of this compound likely involves binding to the transmembrane domains of dopamine receptors, particularly D2-like receptors, which modulates downstream signaling pathways within the neuron. mdpi.com

| Receptor Target | Reported Interaction | Significance |

|---|---|---|

| H3-Dopamine Binding Sites (Bovine Striatum) | Higher affinity than bromocriptine. nih.gov | Indicates potent interaction with dopamine agonist binding sites. |

| H3-Apomorphine Binding Sites (Rat Striatum) | Equipotent with bromocriptine. nih.gov | Suggests strong agonist properties at postsynaptic receptors. |

| H3-Haloperidol Binding Sites (Rat Striatum) | Less potent than bromocriptine. nih.gov | Indicates a mixed agonist-antagonist profile, with lower antagonist character compared to bromocriptine. |

| Presynaptic Dopamine Receptors | Inhibits tyrosine hydroxylase activity at higher concentrations. nih.gov | Demonstrates action on autoreceptors, modulating dopamine synthesis. |

Strategies for Target Identification and Validation in Preclinical Models

Identifying and validating the molecular targets of a compound like this compound is a critical phase in drug discovery, ensuring that it interacts with the intended biological molecule to produce a therapeutic effect. wjbphs.comdanaher.com This process involves a multi-faceted approach combining computational, in vitro, and in vivo methods in preclinical models. danaher.comnih.gov

Target Identification often begins with in silico and affinity-based approaches. Computational modeling can predict interactions between this compound and a panel of receptors based on structural homology. nih.gov Affinity-based pull-down methods, where a modified version of the compound is used to selectively isolate its binding partners from cell lysates, can also identify potential targets. researchgate.net

Target Validation confirms the biological relevance of these identified targets. This is a rigorous process to demonstrate that modulating the target leads to the desired physiological outcome. danaher.com

Genetic Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out the gene encoding the putative target receptor in cell lines. wjbphs.comnih.gov The cellular response to this compound is then measured; a diminished or absent response would validate the target's role.

Pharmacological and Cellular Assays: Cell-based assays are fundamental for validation. For instance, the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to the target protein inside intact cells. danaher.com Functional assays in cells engineered to express specific dopamine receptor subtypes (D1, D2, D3, etc.) can confirm which receptor is primarily responsible for the compound's activity. nih.gov

In Vivo Models: Preclinical animal models, such as rodent models of Parkinson's disease, are the "gold standard" for in vivo validation. nih.gov In these models, researchers can assess whether administration of this compound leads to behavioral or physiological changes consistent with the engagement of its dopaminergic target. nih.gov These models allow for the evaluation of the compound's effect within a complex, living system. danaher.com

| Strategy | Description | Application for this compound |

|---|---|---|

| Genetic Validation (e.g., CRISPR, RNAi) | Knocking down or knocking out the gene for a suspected target protein (e.g., DRD2). wjbphs.comnih.gov | Confirms if the absence of a specific dopamine receptor subtype nullifies the compound's effect in cell culture. |

| Cell-Based Pharmacological Assays | Utilizing engineered cell lines that express specific receptor subtypes to measure functional activity (e.g., cAMP signaling). nih.gov | Determines the precise receptor subtype(s) (D1, D2, D3, etc.) that this compound acts upon and its functional nature (agonist/antagonist). |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells. danaher.com | Provides direct evidence of this compound binding to its target dopamine receptor in a cellular environment. |

| In Vivo Animal Models | Using animal models of CNS disorders (e.g., Parkinson's) to observe the compound's effect on disease-relevant behaviors. nih.gov | Validates that target engagement by this compound produces a therapeutically relevant physiological response in a living organism. |

Application of Chemical Biology Approaches to Understanding Ergoline-Protein Interactions

Chemical biology provides a powerful toolkit for dissecting the complex interactions between ergoline compounds, like this compound, and their protein targets. ajwilsonresearch.com These approaches move beyond simple binding assays to provide a dynamic and detailed picture of how these molecules function in a biological context. nih.govrsc.org

One key technique is photoaffinity labeling . This involves synthesizing a derivative of the ergoline that incorporates a photo-reactive group and a chemical handle. chemrxiv.org When introduced to a biological system (e.g., cells expressing a dopamine receptor) and exposed to UV light, the probe covalently bonds to its target protein. The chemical handle then allows for the isolation and identification of the protein and the precise location of the binding site through mass spectrometry. This method can create a detailed map of the ergoline-receptor interface. chemrxiv.org

Proteomics-based approaches are also crucial for understanding the global effects of an ergoline compound. Following treatment of cells or tissues with this compound, quantitative proteomics can identify changes in the expression levels or post-translational modification states (e.g., phosphorylation, ubiquitination) of thousands of proteins. duke.edu This can reveal the downstream signaling pathways activated by the ergoline-receptor interaction and uncover previously unknown off-target effects or new protein networks involved in the compound's activity. chemrxiv.orgduke.edu

Furthermore, computational biology and machine learning are increasingly used to model and predict protein-protein interactions (PPIs) and drug-target interactions. ajwilsonresearch.comnih.gov These in silico methods can simulate how an ergoline docks with its receptor, predict binding energies, and identify key amino acid residues involved in the interaction. This information is invaluable for rational drug design and for interpreting experimental data. nih.gov By integrating these chemical biology approaches, researchers can build a comprehensive "interactome" for ergoline compounds, providing deep insights into their mechanisms of action and therapeutic potential. chemrxiv.org

Future Directions in N Desmethyl Lergotrile Research

Exploration of Novel Synthetic Routes for N-Desmethyl Lergotrile (B1674762) and its Analogues

The generation of N-Desmethyl Lergotrile has primarily been achieved through biotransformation. Future research will likely focus on refining these methods and developing new chemical and biological synthetic strategies.

Microbial Biotransformation: Early studies successfully used microorganisms to produce this compound from its parent compound, lergotrile. asm.orgasm.org In screenings of thirty-eight different microorganisms, five were found to be capable of this biotransformation, with Streptomyces platensis (NRRL 2364) demonstrating the highest yield. asm.orgasm.orgresearchgate.net A preparative-scale conversion using this bacterium achieved a 50% recovered yield of the metabolite. asm.orgresearchgate.netresearchgate.net The mechanism is believed to be mediated by a membrane-bound cytochrome P-450 mono-oxygenase. researchgate.netresearchgate.net Future work could focus on optimizing fermentation conditions for S. platensis or employing genetic engineering to enhance the expression and efficiency of the N-demethylase enzyme, thereby increasing yields. Exploring other microbial strains with potential N-demethylating activity also remains a viable research avenue. researchgate.net

Chemical Synthesis: Traditional chemical N-demethylation methods for alkaloids, such as the von Braun reaction or the use of chloroformate reagents, are often harsh and utilize deleterious reagents, which can lead to poor yields. researchgate.net The development of more selective and efficient chemical synthetic routes is a critical goal. This could involve novel catalytic systems or protecting group strategies that allow for the specific demethylation of the ergoline (B1233604) nitrogen without affecting other sensitive parts of the molecule. Furthermore, the synthesis of novel analogues is a key direction. Structure-activity relationship (SAR) studies on other dopaminergic compounds have shown that modifications to the core scaffold or substitutions at various positions can significantly alter receptor affinity and functional activity. biorxiv.orgnih.govacs.org Future synthetic chemistry efforts could focus on creating a library of this compound analogues with variations on the ergoline ring system to probe for enhanced potency or selectivity.

Advanced Mechanistic Studies on Receptor Binding and Signaling Pathways

While the parent compound, lergotrile, is known as a dopamine (B1211576) receptor agonist, the precise mechanistic details of this compound's interaction with these receptors are not fully elucidated. wikipedia.orgnih.gov Future research must move beyond simple binding assays to comprehensively characterize its pharmacological signature.

Receptor Affinity and Selectivity: Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). frontiersin.orgmdpi.com The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it. frontiersin.orgmdpi.com A primary objective will be to determine the binding affinities (Ki values) of this compound across all five dopamine receptor subtypes to create a detailed selectivity profile. This will clarify whether the metabolite retains the receptor profile of the parent drug or exhibits a different pattern of selectivity, which could have significant therapeutic implications. chemrxiv.org

Signal Transduction Pathways: Modern G protein-coupled receptor (GPCR) pharmacology recognizes that ligands can induce distinct downstream signaling cascades, a concept known as biased agonism or functional selectivity. biorxiv.org Besides the canonical G-protein/cAMP pathway, dopamine receptors can also signal through other effectors, such as β-arrestin. frontiersin.org Future studies should investigate which specific pathways this compound activates at its target receptors. For instance, determining whether it is a full or partial agonist and if it shows bias towards G-protein signaling versus β-arrestin recruitment is crucial. biorxiv.orgacs.org These distinct signaling signatures can lead to different physiological and behavioral outcomes and are a major focus of modern drug development. frontiersin.org Advanced techniques like BRET (Bioluminescence Resonance Energy Transfer) or cellular dielectric spectroscopy can be employed to dissect these complex signaling events in real-time.

Development of New Preclinical Animal Models for Investigating Ergoline Metabolite Activity

To understand the in vivo effects of this compound, robust and relevant preclinical animal models are essential. wustl.edu The choice of model is critical for translating findings to human physiology and disease. usamv.ro

Refining Existing Models: Given that lergotrile was investigated for Parkinson's disease, established rodent models of this condition, such as those created by neurotoxin lesioning (e.g., with 6-hydroxydopamine), will be valuable for assessing the anti-parkinsonian potential of this compound. nih.govnih.gov Additionally, since ergoline compounds can have psychedelic effects, behavioral models that assess hallucinogenic potential, such as the head-twitch response in mice, could be used to differentiate the metabolite's profile from other ergolines like LSD. nih.gov

Novel and Genetically Engineered Models: The future lies in the development of more sophisticated models that better recapitulate human disease and metabolism. This includes the use of genetically engineered mouse models. wustl.edu For instance, developing mice with "humanized" dopamine receptors or key metabolic enzymes (like cytochrome P450s) could provide more accurate predictions of the compound's efficacy and biotransformation in humans. Diet-induced models of metabolic syndrome or genetic models like leptin-deficient (ob/ob) or leptin receptor-deficient (db/db) mice could also be employed to investigate the broader metabolic effects of ergoline metabolites. usamv.romdpi.com The use of non-human primates, which have high physiological similarity to humans, may be warranted in later-stage preclinical studies to confirm findings from rodent models. mdpi.com

Uncovering Additional Biological Targets and Pathways for this compound

A compound's biological activity is often not limited to a single receptor family. The structural similarity of ergolines to endogenous neurotransmitters suggests the potential for a wider range of biological targets.

Off-Target Screening: A comprehensive understanding of this compound's pharmacology requires systematic screening against a broad panel of receptors and enzymes. Many dopamine receptor ligands are known to interact with serotonin (B10506) (5-HT) and adrenergic receptor subtypes. mdpi.com For example, some ergoline compounds interact with 5-HT2A and 5-HT2C receptors, which can influence their behavioral effects. nih.gov Future research should employ high-throughput screening assays to identify any significant "off-target" binding. Uncovering such interactions is critical for explaining the complete pharmacological profile and predicting potential side effects.

Exploring Novel Pathways: The known ability of the parent compound lergotrile to inhibit prolactin secretion points to a powerful effect on the pituitary gland. asm.org The precise pathway through which this compound might influence this and other endocrine functions warrants further investigation. This could involve exploring its effects on the tuberoinfundibular dopamine pathway, which is the primary regulator of prolactin release. Beyond receptor binding, future studies could investigate whether the metabolite affects other cellular processes, such as ion channel function, enzyme activity, or gene transcription, which are not directly linked to its primary dopamine agonist activity.

Integration of Multi-Omics Data for Comprehensive Understanding of Ergoline Biotransformation and Pharmacological Effects

The complexity of biological systems requires an integrative research approach. The application of "multi-omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of a drug's impact. mdpi-res.comnih.gov

Mapping Biotransformation and Pharmacokinetics: Metabolomics can be used to comprehensively map the biotransformation of lergotrile in various preclinical models and in vitro systems. nih.gov This would not only confirm the role of this compound as a major metabolite but could also identify other, previously unknown, metabolic products. This provides a complete picture of the drug's fate in the body.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing N-Desmethyl lergotrile in laboratory settings?

- Methodological Answer : Synthesis typically involves demethylation of lergotrile using enzymatic or chemical catalysts (e.g., cytochrome P450 isoforms or boron tribromide). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for molecular weight validation. Ensure reagents are sourced from accredited suppliers (e.g., Sigma-Aldrich, Merck) and document batch numbers and purity levels .

Q. How is the baseline pharmacological profile of this compound determined in preclinical studies?

- Methodological Answer : Conduct radioligand binding assays to quantify affinity for dopamine receptors (D2/D3 subtypes). Use in vitro models (e.g., transfected HEK293 cells) and in vivo rodent models to assess functional activity (e.g., cAMP inhibition). Include positive controls (e.g., quinpirole) and validate results with dose-response curves (EC₅₀/IC₅₀ calculations). Statistical analysis should employ ANOVA with post-hoc tests to compare groups .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability and clearance pathways of this compound?

- Methodological Answer : Use hepatic microsomal assays (human/rat) to assess phase I metabolism. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. For in vivo clearance, administer radiolabeled ¹⁴C-N-Desmethyl lergotrile to rodents and quantify excretion (urine/feces) and plasma half-life via non-compartmental pharmacokinetic modeling. Include inhibitors of CYP3A4/5 to identify enzyme-specific pathways .

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Replicate experiments using standardized protocols (e.g., IUPHAR guidelines) and validate findings with orthogonal methods (e.g., functional GTPγS binding vs. radioligand displacement). Perform meta-analyses of published data to identify confounding variables (e.g., species differences in receptor homology) .

Q. What strategies ensure robust validation of analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Parameters include:

- Specificity : Test interference from endogenous compounds via matrix blank analysis.

- Linearity : Use ≥6 concentration points (e.g., 1–1000 ng/mL) with R² ≥ 0.98.

- Accuracy/precision : Include intra-day/inter-day replicates (CV < 15%).

- Stability : Assess freeze-thaw cycles and long-term storage (−80°C). Cross-validate with independent labs using shared reference standards .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility of this compound production?

- Methodological Answer : Provide step-by-step synthetic routes with molar ratios, reaction times, and temperatures. Report retention times (HPLC), spectral data (NMR chemical shifts, MS fragmentation patterns), and melting points . Publish raw spectral files in supplementary materials and deposit synthetic protocols in repositories like Synthace or protocols.io .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in behavioral assays?

- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to model dose-response relationships. Apply mixed-effects models for longitudinal behavioral data (e.g., rotarod performance in Parkinsonian models). Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance. Pre-register analysis plans to reduce bias .

Ethical and Literature Considerations

Q. How can researchers critically evaluate conflicting literature on the neuroprotective effects of this compound?

- Methodological Answer : Conduct systematic reviews with PRISMA guidelines to assess study quality. Scrutinize methodologies: Check for blinding in in vivo studies, sample sizes, and use of age-/sex-matched controls. Prioritize studies with open-access datasets and independent replication. Use tools like ROBIS to evaluate risk of bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。